molecular formula C10H16N2 B1311987 N,N-diethyl-6-methylpyridin-2-amine CAS No. 166597-29-1

N,N-diethyl-6-methylpyridin-2-amine

Cat. No. B1311987
CAS RN: 166597-29-1
M. Wt: 164.25 g/mol
InChI Key: BHFANSXFGLZTLN-UHFFFAOYSA-N
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Description

N,N-diethyl-6-methylpyridin-2-amine is a chemical compound with the molecular formula C10H16N2 and a molecular weight of 164.25 . It is used in scientific research and offers diverse applications due to its unique properties.


Synthesis Analysis

The synthesis of amines like this compound can be achieved through various methods. One common method involves the reduction of nitriles or amides . Another approach involves S N 2 reactions of alkyl halides with ammonia or other amines . Nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, is also a possible route .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C10H16N2 . The compound consists of a pyridine ring with a methyl group at the 6-position and diethylamine attached at the 2-position .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 246.6±20.0 °C and a predicted density of 0.966±0.06 g/cm3 . Its pKa is predicted to be 7.28±0.10 .

Scientific Research Applications

Chemical Synthesis and Reactions

N,N-diethyl-6-methylpyridin-2-amine, while not directly mentioned, relates closely to research on aminopyridines and their derivatives which are crucial in chemical synthesis and transformations. For instance, reactions of aminopyridines have led to the formation of aminals via Pummerer rearrangement, indicating a pathway for synthesizing complex nitrogen-containing compounds. This process is highlighted by the unexpected yield of aminals when 2-amino-3-nitropyridine reacts with acid chlorides, presenting a method for creating N,N′-bis(pyridinylimino)methylene derivatives. This finding underscores the chemical versatility of aminopyridines and their potential in synthetic organic chemistry (Rakhit, Georges, & Bagli, 1979).

Crystallography and Molecular Structure

Research on 2-amino-6-methylpyridinium derivatives, such as the study of 2-amino-6-methylpyridinium 2,2,2-trichloroacetate, provides insight into the molecular structure and crystallography of aminopyridine compounds. This study reveals the amine–imine tautomerism and planarity of protonated aminopyridinium cations, which is crucial for understanding the molecular interactions and hydrogen bonding within crystals. Such structural insights are essential for the development of materials and the study of molecular electronics (Babu, Peramaiyan, Nizammohideen, & Mohan, 2014).

properties

IUPAC Name

N,N-diethyl-6-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-4-12(5-2)10-8-6-7-9(3)11-10/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFANSXFGLZTLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=CC(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80452487
Record name 6-diethylamino-2-picoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

166597-29-1
Record name 6-diethylamino-2-picoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 3000 ml dry toluene were added 185 g of 60% sodium hydride. A solution of 632 g of 6-ethylamino-2-picoline and 500 ml of toluene was dropwise added at 90° C. over about 2 hours to the resulting dispersion and stirred at 93° C. for additional one hour. Ethyl bromide of 554 g were dropwise added at 90° C. over about 2 hours to the resulting mixture and stirred for additional one hour. The reation mixture was added to 3000 ml of ice water. The organic phase was extracted and the extract was washed two times with water, concentrated and dried. The product obtained above was evaporated under reduced pressure (7 mmHg). Thus, 630 g of 6-diethylamino-2-picoline (bp7 103-108) were obtained.
Quantity
632 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
3000 mL
Type
reactant
Reaction Step Three
Quantity
185 g
Type
reactant
Reaction Step Four
Quantity
3000 mL
Type
solvent
Reaction Step Four

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